![molecular formula C21H21N3O3S B2448394 7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 689228-47-5](/img/no-structure.png)
7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality 7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Conformation
Research on related quinazolinone compounds has explored their molecular structures and conformations. For example, studies have investigated the conformational and configurational disorder in similar compounds, revealing intricate molecular arrangements influenced by hydrogen bonding and pi-pi stacking interactions (Cuervo, Abonía, Cobo, & Glidewell, 2009).
Synthesis and Chemical Properties
The synthesis of quinazolinone derivatives, including methods and yields, is a key area of research. Studies have detailed the synthesis of similar compounds, providing insights into reaction sequences and the chemical properties of these molecules (Shiau et al., 1990).
Antibacterial Applications
Certain quinazolinone derivatives have been evaluated for their antibacterial properties. Although some compounds in this class have shown moderate activity against DNA-PK, they were inactive against tested bacterial strains, highlighting the variable antibacterial efficacy within this chemical family (Heppell & Al-Rawi, 2015).
Potential as Acetylcholine Esterase Inhibitors
Quinazolinone compounds have been investigated for their potential as acetylcholine esterase inhibitors, which could be relevant in treating conditions like Alzheimer's disease. Some derivatives have shown significant inhibition of AChE activity, suggesting potential therapeutic applications (Lan et al., 2020).
Antitumor and Antimicrobial Activities
The antitumor and antimicrobial potential of quinazolinone derivatives has been a focus of research. Studies have synthesized novel derivatives and evaluated their activities, finding that some compounds exhibit high anti-monoamine oxidase and antitumor activity (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).
Green Chemistry Approaches
Green chemistry synthesis of quinazolinone derivatives, utilizing environmentally friendly methods, has been explored. These methods aim to reduce environmental impact while efficiently producing these compounds (Bhardwaj, Singh, & Singh, 2019).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure is similar to certain quinazoline alkaloids , which have been found to interact with a variety of targets, including DNA topoisomerases and various receptors.
Mode of Action
Based on its structural similarity to other quinazoline alkaloids , it may interact with its targets in a similar manner For example, it could bind to its target, causing a conformational change that affects the target’s function
Biochemical Pathways
Without specific studies on this compound, it’s difficult to say which biochemical pathways it might affect. Other quinazoline alkaloids have been found to affect a variety of pathways, including those involved in cell growth and apoptosis
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Other quinazoline alkaloids have been found to have a variety of effects, including inducing apoptosis and inhibiting cell growth
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one' involves the condensation of 4-benzylpiperidine-1-carboxaldehyde with 2-amino-4,5-dihydro-1,3-dioxepin-6-thione, followed by cyclization and oxidation steps.", "Starting Materials": [ "4-benzylpiperidine-1-carboxaldehyde", "2-amino-4,5-dihydro-1,3-dioxepin-6-thione", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 4-benzylpiperidine-1-carboxaldehyde with 2-amino-4,5-dihydro-1,3-dioxepin-6-thione in acetic acid and sodium acetate to form the intermediate 7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 2: Cyclization of the intermediate in sodium hydroxide and ethanol to form the final product.", "Step 3: Oxidation of the final product with hydrogen peroxide to improve purity and yield." ] } | |
CAS RN |
689228-47-5 |
Product Name |
7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one |
Molecular Formula |
C21H21N3O3S |
Molecular Weight |
395.48 |
IUPAC Name |
7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C21H21N3O3S/c25-20-16-10-18-19(27-13-26-18)11-17(16)22-21(28)24(20)15-6-8-23(9-7-15)12-14-4-2-1-3-5-14/h1-5,10-11,15H,6-9,12-13H2,(H,22,28) |
InChI Key |
FICSRDABMSGKOG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



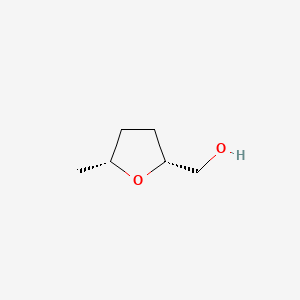

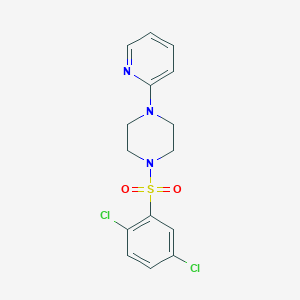
![N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2448315.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2448316.png)
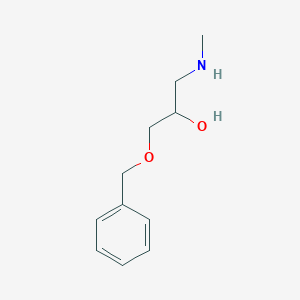
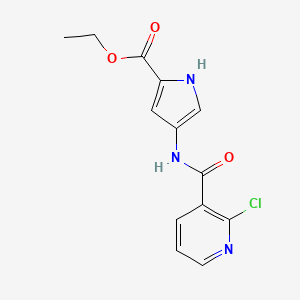

![4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2448325.png)

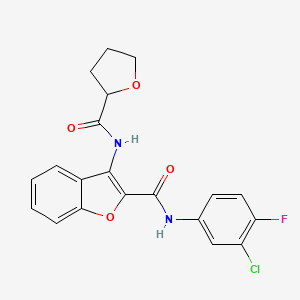
![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one](/img/structure/B2448329.png)
![1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448331.png)
![(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2448332.png)